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Compound of Interest

Compound Name: 2-Phenoxyacetohydrazide

Cat. No.: B1360147 Get Quote

For researchers, scientists, and drug development professionals, the accurate structural

confirmation of newly synthesized compounds is a critical step in the research and

development pipeline. This guide provides a comprehensive comparison of analytical

techniques used to validate the structure of 2-Phenoxyacetohydrazide, alongside its structural

analogs, Phenylacetohydrazide and Benzohydrazide. By presenting key experimental data and

detailed protocols, this guide serves as a practical resource for ensuring the identity and purity

of these important chemical entities.

Comparative Analysis of Spectral Data
The structural validation of 2-Phenoxyacetohydrazide and its analogs relies on a combination

of spectroscopic techniques. Each method provides unique insights into the molecular

structure, and a comparative analysis of the data is essential for unambiguous identification.

¹H NMR Spectral Data Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating

the hydrogen framework of a molecule. The chemical shifts (δ) of the protons in 2-
Phenoxyacetohydrazide and its analogs are distinct and provide clear evidence for their

respective structures.
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Compound
Functional Group Protons &

Chemical Shift (δ, ppm)

Aromatic Protons &

Chemical Shift (δ, ppm)

2-Phenoxyacetohydrazide
-NH-NH₂ (br s, ~9.3, 4.3 ppm),

-O-CH₂- (s, ~4.5 ppm)

Phenyl group protons (m, ~6.9-

7.3 ppm)

Phenylacetohydrazide
-NH-NH₂ (br s, ~9.1, 4.2 ppm),

-CH₂- (s, ~3.4 ppm)

Phenyl group protons (m, ~7.2-

7.4 ppm)

Benzohydrazide -NH-NH₂ (br s, ~9.6, 4.6 ppm)
Phenyl group protons (m, ~7.4-

7.8 ppm)

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

¹³C NMR Spectral Data Comparison
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule. The distinct chemical shifts of the carbon atoms in the three

compounds, particularly the methylene and carbonyl carbons, are key identifiers.

Compound
Carbonyl Carbon

(C=O) (δ, ppm)

Methylene Carbon (-

CH₂- or -O-CH₂-) (δ,

ppm)

Aromatic Carbons

(δ, ppm)

2-

Phenoxyacetohydrazi

de

~168 ~67 ~114, 121, 129, 158

Phenylacetohydrazide ~172 ~41 ~127, 128, 129, 135

Benzohydrazide ~167 - ~127, 128, 131, 132

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

FTIR Spectral Data Comparison
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Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups

present in a molecule based on their characteristic absorption of infrared radiation. The key

vibrational frequencies for the hydrazide and ether functionalities are highlighted below.

Compound
N-H Stretching

(cm⁻¹)

**C=O Stretching
(cm⁻¹) **

C-O-C Stretching

(cm⁻¹) (for ether)

2-

Phenoxyacetohydrazi

de

~3200-3300 ~1650 ~1240

Phenylacetohydrazide ~3200-3300 ~1640 -

Benzohydrazide ~3200-3300 ~1635 -

Mass Spectrometry Data Comparison
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a

molecule and its fragments, confirming the molecular weight and offering clues about the

structure.

Compound
Molecular Weight (

g/mol )

Observed Molecular

Ion Peak (m/z)

Key Fragmentation

Peaks (m/z)

2-

Phenoxyacetohydrazi

de

166.18 166

107 (phenoxy), 77

(phenyl), 59

(CONHNH₂)

Phenylacetohydrazide 150.18 150

91 (benzyl), 77

(phenyl), 59

(CONHNH₂)

Benzohydrazide 136.15 136
105 (benzoyl), 77

(phenyl), 31 (NHNH₂)

Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research.

The following sections provide standardized procedures for the synthesis and characterization
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of 2-Phenoxyacetohydrazide and its analogs.

Synthesis Protocols
Synthesis of 2-Phenoxyacetohydrazide

Esterification: A mixture of phenol (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous

potassium carbonate (0.15 mol) in acetone (150 mL) is refluxed for 12-16 hours. The

reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure.

The resulting crude ethyl phenoxyacetate is purified by distillation under reduced pressure.

Hydrazinolysis: To a solution of ethyl phenoxyacetate (0.1 mol) in ethanol (100 mL),

hydrazine hydrate (0.15 mol) is added dropwise with stirring. The reaction mixture is refluxed

for 6-8 hours. Upon cooling, the white crystalline product, 2-Phenoxyacetohydrazide,

precipitates out. The solid is collected by filtration, washed with cold ethanol, and

recrystallized from ethanol to afford pure crystals.

Synthesis of Phenylacetohydrazide

Esterification: Phenylacetic acid (0.1 mol) is refluxed with an excess of methanol (100 mL) in

the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours. The excess

methanol is removed by distillation, and the residue is poured into ice-cold water. The

separated methyl phenylacetate is extracted with diethyl ether, washed with sodium

bicarbonate solution and water, dried over anhydrous sodium sulfate, and the solvent is

evaporated.

Hydrazinolysis: Methyl phenylacetate (0.1 mol) is dissolved in ethanol (100 mL), and

hydrazine hydrate (0.15 mol) is added. The mixture is refluxed for 8-10 hours. After cooling,

the precipitated Phenylacetohydrazide is filtered, washed with cold ethanol, and

recrystallized from ethanol.

Synthesis of Benzohydrazide

Hydrazinolysis of Ester: Methyl benzoate (0.1 mol) and hydrazine hydrate (0.15 mol) are

refluxed in ethanol (100 mL) for 4-6 hours. The reaction mixture is cooled in an ice bath to

facilitate the precipitation of Benzohydrazide. The product is collected by filtration, washed

with cold ethanol, and recrystallized from hot water or ethanol.
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Analytical Protocols
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform

(CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

FTIR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer using potassium

bromide (KBr) pellets. The scanning range is typically 4000-400 cm⁻¹.

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass

spectrometer. The sample is introduced directly or via a gas chromatograph.

Visualization of Validation Workflow
The logical flow of synthesizing and validating 2-Phenoxyacetohydrazide is crucial for

understanding the overall process. The following diagram, generated using the DOT language,

illustrates this workflow.
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Synthesis of 2-Phenoxyacetohydrazide

Structural Validation

Phenol

Esterification

Ethyl Chloroacetate K2CO3, Acetone

Ethyl Phenoxyacetate

Hydrazinolysis

Hydrazine Hydrate, Ethanol

Crude 2-Phenoxyacetohydrazide

Recrystallization

Pure 2-Phenoxyacetohydrazide

1H & 13C NMR FTIR Mass Spectrometry

Comparison with Analogs
(Phenylacetohydrazide, Benzohydrazide)

Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for the synthesis and structural validation of 2-Phenoxyacetohydrazide.
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Signaling Pathway of Structural Elucidation Logic
The process of deducing the structure of 2-Phenoxyacetohydrazide from spectral data follows

a logical pathway. Each piece of spectroscopic evidence contributes to the confirmation of a

specific structural feature.

Spectroscopic Data

Structural Interpretation
¹H NMR:

- Aromatic signals (6.9-7.3 ppm)
- Singlet at ~4.5 ppm

- Broad signals for NH-NH₂

Presence of a Phenyl Group

Presence of -CONHNH₂ Group

Presence of -O-CH₂- Linkage
¹³C NMR:

- Carbonyl at ~168 ppm
- Aliphatic carbon at ~67 ppm

- Aromatic carbons

FTIR:
- N-H stretch (~3200-3300 cm⁻¹)

- C=O stretch (~1650 cm⁻¹)
- C-O-C stretch (~1240 cm⁻¹)

Mass Spec:
- M⁺ peak at m/z 166
- Fragments at 107, 77

Confirmed Structure:
2-Phenoxyacetohydrazide

Click to download full resolution via product page

Caption: Logical pathway for the structural elucidation of 2-Phenoxyacetohydrazide.

To cite this document: BenchChem. [Validating the Structure of Synthesized 2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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